BRD3308 -

BRD3308

Catalog Number: EVT-263774
CAS Number:
Molecular Formula: C15H14FN3O2
Molecular Weight: 287.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) [, , , ]. HDACs are a class of enzymes that remove acetyl groups from histones, proteins that package and order DNA. This deacetylation process typically results in transcriptional repression []. By selectively inhibiting HDAC3, BRD3308 can modulate gene expression and influence various cellular processes.

Synthesis Analysis

While the provided abstracts do not offer a detailed synthesis protocol for BRD3308, one study mentions that a series of HDAC inhibitors, including BRD3308, were synthesized by exploiting minimal structural changes to the clinically experienced HDAC inhibitor CI-994 []. This suggests a structure-guided approach was employed during synthesis.

Mechanism of Action

BRD3308 exerts its biological effects primarily by selectively inhibiting HDAC3 [, , , ]. This inhibition prevents the removal of acetyl groups from histones, leading to changes in gene expression. The specific genes and downstream pathways affected by HDAC3 inhibition can vary depending on the cell type and context.

  • Suppress apoptosis: BRD3308 protects pancreatic β-cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress [].
  • Enhance insulin secretion: Treatment with BRD3308 increases functional insulin release from pancreatic β-cells [].
  • Reduce islet infiltration: In non-obese diabetic (NOD) mice, BRD3308 treatment significantly reduces pancreatic islet infiltration by mononuclear cells []. This suggests BRD3308 might modulate immune responses in the context of type 1 diabetes.
  • Sensitizing PARPi-resistant ovarian cancer cells: BRD3308, in combination with olaparib (a PARP inhibitor), reduces cell proliferation and colony formation in olaparib-resistant ovarian cancer cells []. This suggests HDAC3 inhibition might sensitize resistant cancer cells to PARP inhibitors.
  • Disrupting latent HIV-1 infection: BRD3308 activates HIV-1 transcription in a latency cell line model and induces the outgrowth of HIV-1 from resting CD4+ T cells isolated from antiretroviral-treated, aviremic HIV+ patients []. This indicates that HDAC3 inhibition could be a strategy to target latent HIV-1 reservoirs.
Applications
  • BRD3308 has also shown promising results in preclinical models of intraventricular hemorrhage, where it modulates microglial pyroptosis and neuroinflammation [].

Entinostat

Compound Description: Entinostat is a histone deacetylase inhibitor (HDACi) that selectively targets HDAC1/2. It has been investigated for its potential in resensitizing ovarian cancer cells to poly ADP ribose polymerase inhibitors (PARPi) []. Relevance: Entinostat and BRD3308 are both HDAC inhibitors, but they exhibit different isoform selectivity. While Entinostat primarily targets HDAC1/2, BRD3308 is a more selective inhibitor of HDAC3 []. Both compounds have shown potential in sensitizing cancer cells to PARPi treatment.

Olaparib

Compound Description: Olaparib is a poly ADP ribose polymerase inhibitor (PARPi) commonly used in the treatment of high-grade serous ovarian cancer []. It works by inhibiting the repair of damaged DNA in cancer cells, leading to cell death. Relevance: BRD3308 has been shown to enhance the efficacy of olaparib in PARPi-resistant ovarian cancer cells, suggesting a synergistic effect between these two compounds []. This combination therapy holds promise for overcoming acquired resistance to PARPi treatment.

CI-994

Compound Description: CI-994 is a clinically-used HDAC inhibitor that served as a starting point for the rational design of a series of highly potent and isoform-selective class I HDAC inhibitors, including BRD3308 [].Relevance: By making minimal structural modifications to CI-994, researchers developed BRD3308 and other isochemogenic inhibitors, which allowed for the exploration of the therapeutic potential of targeting specific HDAC isoforms, including HDAC3 [].

SAHA (Vorinostat)

Compound Description: SAHA (suberoylanilide hydroxamic acid), also known as Vorinostat, is a histone deacetylase inhibitor that inhibits HDACs 1–9 with varying potency [].Relevance: SAHA serves as a point of comparison to BRD3308 in terms of their inhibitory profiles against different HDAC isoforms. Unlike the more selective BRD3308, SAHA exhibits broader inhibitory activity against a wider range of HDACs [].

Note: While the provided abstracts mention "inhibitors of HDAC1 and 2" in general [], they do not specifically name any related compounds beyond Entinostat.

Properties

Product Name

BRD3308

IUPAC Name

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21)

InChI Key

RRJDFENBXIEAPD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N

Solubility

Soluble in DMSO

Synonyms

BRD 3308; BRD-3308; BRD3308

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.